3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15315839
InChI: InChI=1S/C26H21ClFNO3/c1-16-20-12-23(27)25-22(14-29(15-31-25)13-18-7-9-19(28)10-8-18)24(20)32-26(30)21(16)11-17-5-3-2-4-6-17/h2-10,12H,11,13-15H2,1H3
SMILES:
Molecular Formula: C26H21ClFNO3
Molecular Weight: 449.9 g/mol

3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC15315839

Molecular Formula: C26H21ClFNO3

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C26H21ClFNO3
Molecular Weight 449.9 g/mol
IUPAC Name 3-benzyl-6-chloro-9-[(4-fluorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C26H21ClFNO3/c1-16-20-12-23(27)25-22(14-29(15-31-25)13-18-7-9-19(28)10-8-18)24(20)32-26(30)21(16)11-17-5-3-2-4-6-17/h2-10,12H,11,13-15H2,1H3
Standard InChI Key IBVGTUUGHFADOD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=C(C=C4)F)CC5=CC=CC=C5

Introduction

3-Benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e]13oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e] oxazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 344.84 g/mol.

Structural Features

This compound features a chromene structure fused with an oxazine ring, contributing to its chemical stability and reactivity. The presence of benzyl and fluorobenzyl substituents enhances its lipophilicity, potentially affecting its biological interactions and pharmacokinetics. The structural components include:

  • Chromene Ring: Known for its biological activities.

  • Oxazine Ring: Contributes to chemical stability and reactivity.

  • Benzyl and Fluorobenzyl Substituents: Enhance lipophilicity.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step synthetic routes. Chemical reactions involving this compound often include nucleophilic substitutions due to the electrophilic nature of the chlorine atom. These reactions can be employed in synthetic pathways to create analogs with enhanced biological activity or altered pharmacological profiles.

Synthesis Methods:

  • Multi-step reactions involving careful control of temperature, solvent choice, and reaction time.

  • Use of analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress and purity.

Chemical Reactions:

  • Nucleophilic substitutions.

  • Potential for other heterocyclic reactions depending on the specific conditions.

Potential Applications:

  • Medicinal chemistry.

  • Material science.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one. These include:

Compound NameStructural FeaturesUnique Properties
3-Benzyl-6-chloro-3,4-dihydro-2H- oxazino[5,6-h]quinolineOxazino structurePotential neuroprotective effects
7-Chloro-10-hydroxy-3-(4-trifluoromethylphenyl)-3,4-dihydroacridineAcridine coreNoted for antitumor activity
N-{3-[Benzyl-(4-chloro-2-fluoro-benzyl)-amino]-2-methyl-phenyl}-methanesulfonamideBenzamido derivativeExhibits anti-inflammatory properties

Future Research Directions

Further research is needed to understand the specific biological activities and therapeutic potential of 3-benzyl-6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e] oxazin-2-one. Interaction studies with biological targets such as enzymes or receptors will provide insights into its mechanisms of action and potential applications.

Research Needs:

  • Pharmacological studies to elucidate biological activities.

  • Interaction studies with biological targets.

  • QSAR studies to understand structure-activity relationships.

Given the limitations in available literature from diverse sources, further investigation into this compound's properties and applications is warranted.

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